

Safe handling and storage of 1-Chloro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-4-iodo-2-nitrobenzene

Cat. No.: B1590745

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling and Storage of **1-Chloro-4-iodo-2-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for **1-Chloro-4-iodo-2-nitrobenzene**. As a compound utilized in complex organic synthesis, particularly as an intermediate for pharmaceuticals like Vismodegib, a thorough understanding of its properties and associated hazards is critical for ensuring laboratory safety and experimental integrity.^[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Compound Identification and Physicochemical Properties

1-Chloro-4-iodo-2-nitrobenzene (CAS RN: 41252-95-3) is a halogenated nitroaromatic compound.^[2] Its molecular structure, featuring an electron-withdrawing nitro group and two different halogen substituents, dictates its reactivity and toxicological profile. Understanding these fundamental properties is the first step in establishing safe laboratory practices.

Table 1: Physicochemical Properties of **1-Chloro-4-iodo-2-nitrobenzene**

Property	Value	Source
CAS Number	41252-95-3	[2]
Molecular Formula	C ₆ H ₃ ClNO ₂	[2] [3]
Molecular Weight	283.45 g/mol	[2] [4] [5]
Appearance	Light tan or yellow-to-green crystalline solid	[1] [6]
Melting Point	Data not consistently available for this specific isomer; related compounds like 1-chloro-2-nitrobenzene melt at 33°C. [6]	
Boiling Point	Data not consistently available for this specific isomer; related compounds like 1-chloro-2-iodo-4-nitrobenzene boil at 315.7°C at 760 mmHg. [7]	
Solubility	Insoluble in water; soluble in organic solvents like ethyl acetate. [1] [6]	

Hazard Identification and Toxicology

The primary hazards associated with halogenated nitroaromatics stem from their reactivity and metabolic pathways in the body. While specific toxicological data for **1-Chloro-4-iodo-2-nitrobenzene** is limited, the hazards can be inferred from related compounds like 1-chloro-4-nitrobenzene and 1-chloro-2-nitrobenzene, which are well-studied.

Key Health Hazards:

- **High Acute Toxicity:** Related compounds are toxic if swallowed, inhaled, or in contact with skin.[\[8\]](#)[\[9\]](#)[\[10\]](#) Symptoms of exposure can include irritation, dizziness, headache, nausea, and weakness.[\[6\]](#)

- Methemoglobinemia: A significant risk associated with nitroaromatic compounds is the formation of methemoglobin, which impairs the blood's oxygen-carrying capacity. This can lead to cyanosis (blue lips, fingernails, and skin).[6][11]
- Suspected Carcinogen and Mutagen: Many nitroaromatic compounds are suspected of causing cancer and genetic defects.[8][9][12] For instance, 1-chloro-4-nitrobenzene is listed as a chemical known to the State of California to cause cancer.[13] One of its metabolites in the body is 4-chloroaniline, a known carcinogen.[13]
- Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver and blood system.[6][8][12]
- Skin and Eye Irritation: The compound is expected to cause skin and serious eye irritation. [14]

Environmental Hazards:

- Toxic to Aquatic Life: This class of chemicals is recognized as being toxic to aquatic organisms, potentially with long-lasting effects.[6][8][9] Therefore, discharge into the environment, drains, or sewer systems must be strictly avoided.[9][10][14]

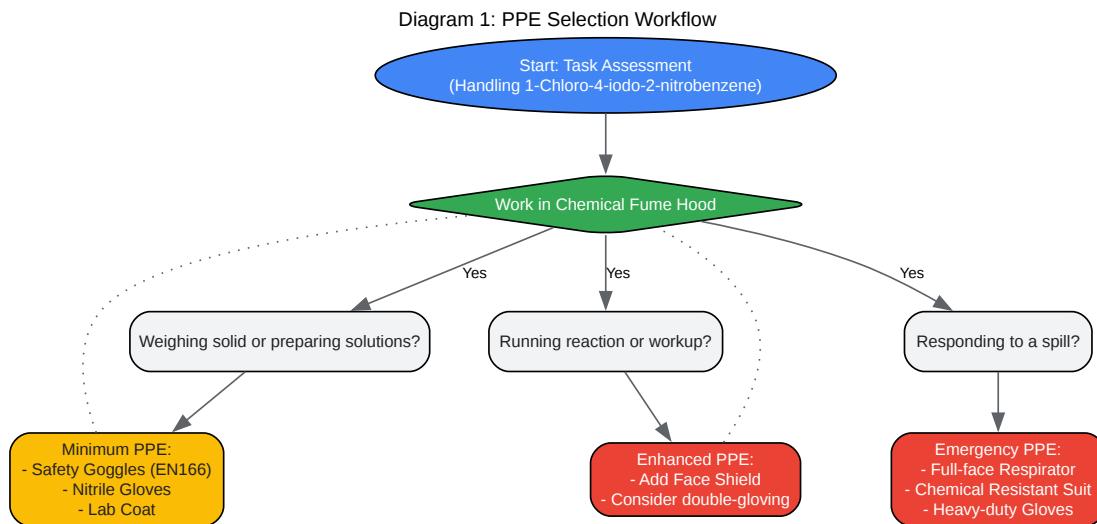
Exposure Controls and Personal Protective Equipment (PPE)

Given the significant health hazards, establishing stringent exposure controls is paramount. This involves a multi-layered approach combining engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls

- Chemical Fume Hood: All work involving **1-Chloro-4-iodo-2-nitrobenzene**, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][15]
- Ventilation: Use adequate general or local exhaust ventilation to keep airborne concentrations to a minimum.[11] Ventilation should be designed to pull dust and vapors away from the user.

Personal Protective Equipment (PPE)


A standard PPE ensemble is required at all times when handling this compound. The selection of PPE should follow a risk-based assessment, as illustrated in the workflow below.

Mandatory PPE:

- Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved safety glasses.[14] A face shield should be worn in situations with a higher risk of splashing or dust generation.[9][12]
- Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of after contamination in accordance with laboratory procedures.[9][16] Use proper glove removal technique to avoid skin contact.[9]
- Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a high risk of contamination, a chemically resistant apron or a full protective suit should be used.[12][16]
- Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator is necessary.[11][15] For dusty conditions, a full-face particle respirator is appropriate.[9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with **1-Chloro-4-iodo-2-nitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Diagram 1: PPE Selection Workflow.

Safe Handling and Operational Protocols

Adherence to strict protocols minimizes the risk of exposure and contamination.

General Hygiene and Handling Practices

- Wash hands and skin thoroughly after handling the chemical.[9][11][14]
- Do not eat, drink, or smoke in the laboratory or when using this product.[9][12][17]
- Avoid the formation of dust and aerosols.[9][14][16] If handling the solid form, be mindful of static discharge which can ignite dust.[14]

- Remove and wash contaminated clothing before reuse.[11][12][14] Contaminated clothing should be handled with gloves and washed separately.

Protocol: Weighing and Preparing a Solution

- Preparation: Don all required PPE as per the workflow (Diagram 1). Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
- Weighing: Use a tared, sealed container to weigh the solid compound on an analytical balance inside the fume hood. This minimizes dust dispersal.
- Transfer: Carefully transfer the weighed solid into the reaction or solution vessel. Use a powder funnel if necessary.
- Dissolution: Add the solvent slowly to the solid to avoid splashing. If necessary, stir the mixture using a magnetic stirrer.
- Cleanup: Decontaminate any surfaces, including the spatula and weigh boat, with an appropriate solvent (e.g., acetone) and dispose of the waste in the designated halogenated waste stream.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

- Location: Store in a cool, dry, well-ventilated area.[11][14] The storage location should be secure and accessible only to authorized personnel.[9][14]
- Container: Keep the container tightly closed to prevent contamination and potential release. [9][11][14]
- Incompatibilities: Store separately from incompatible materials. This is a critical safety measure to prevent violent reactions.[6]
 - Combustible and reducing materials[6]
 - Strong bases[10][15]

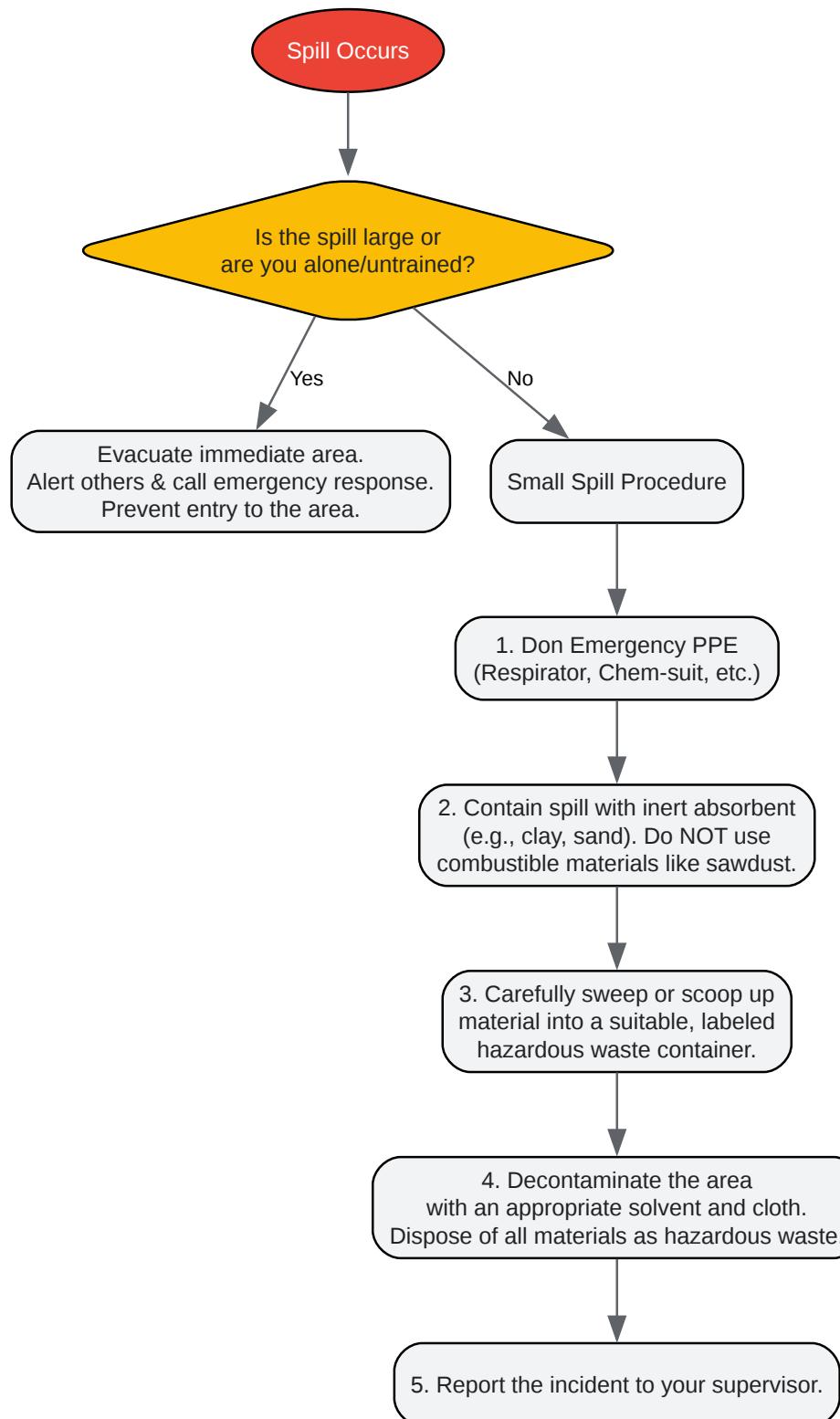
- Food and feedstuffs[6]

The following diagram illustrates the key incompatibilities to consider for storage segregation.

Caption: Diagram 2: Chemical Incompatibility Chart.

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.


First Aid Measures

- General Advice: Move the victim to fresh air immediately.[14] Call for medical assistance and show the Safety Data Sheet (SDS) to the attending physician.[8]
- Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[12][14] If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[8][14]
- Skin Contact: Immediately remove all contaminated clothing.[17] Flush the skin with plenty of water and soap for at least 15 minutes.[9][11]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[14]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person and seek immediate medical aid.[11][14]

Spill Response Protocol

The response to a spill depends on its scale. The following decision tree provides a guide.

Diagram 3: Spill Response Decision Tree

[Click to download full resolution via product page](#)

Caption: Diagram 3: Spill Response Decision Tree.

Fire Fighting Measures

- Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[9][12][14] Do not use a heavy water stream as it may spread the material.[17]
- Hazards from Combustion: Thermal decomposition can generate highly toxic and corrosive fumes, including nitrogen oxides, hydrogen chloride, and phosgene.[6][11]
- Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11][14]

Waste Disposal

All waste containing **1-Chloro-4-iodo-2-nitrobenzene** must be treated as hazardous waste.

- Collect waste in suitable, closed, and clearly labeled containers.[9][14]
- Disposal must be conducted by a licensed disposal company in accordance with all local, regional, and national regulations.[16][17] Do not dispose of it in the sanitary sewer.[9][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-chloro-2-iodo-4-nitro-benzene | 74534-15-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 1-Chloro-4-iodo-2-nitrobenzene | C6H3ClINO2 | CID 13092051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]

- 7. 1-Chloro-2-iodo-4-nitrobenzene [myskinrecipes.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. westliberty.edu [westliberty.edu]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. aarti-industries.com [aarti-industries.com]
- 13. oehha.ca.gov [oehha.ca.gov]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [Safe handling and storage of 1-Chloro-4-iodo-2-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590745#safe-handling-and-storage-of-1-chloro-4-iodo-2-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com